4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid 4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1615247-96-5
VCID: VC2821660
InChI: InChI=1S/C11H15BO4/c1-11(6-15-7-11)8-16-10-4-2-9(3-5-10)12(13)14/h2-5,13-14H,6-8H2,1H3
SMILES: B(C1=CC=C(C=C1)OCC2(COC2)C)(O)O
Molecular Formula: C11H15BO4
Molecular Weight: 222.05 g/mol

4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid

CAS No.: 1615247-96-5

Cat. No.: VC2821660

Molecular Formula: C11H15BO4

Molecular Weight: 222.05 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid - 1615247-96-5

Specification

CAS No. 1615247-96-5
Molecular Formula C11H15BO4
Molecular Weight 222.05 g/mol
IUPAC Name [4-[(3-methyloxetan-3-yl)methoxy]phenyl]boronic acid
Standard InChI InChI=1S/C11H15BO4/c1-11(6-15-7-11)8-16-10-4-2-9(3-5-10)12(13)14/h2-5,13-14H,6-8H2,1H3
Standard InChI Key YUUJVQOVXJGZCL-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)OCC2(COC2)C)(O)O
Canonical SMILES B(C1=CC=C(C=C1)OCC2(COC2)C)(O)O

Introduction

Chemical Identity and Physical Properties

Basic Information

4-(3-Methyloxetan-3-yl)methoxyphenylboronic acid is an organic compound with CAS number 1615247-96-5. It is characterized by a boronic acid group attached to a phenyl ring that bears a (3-methyloxetan-3-yl)methoxy substituent at the para position. This oxetane-containing moiety is particularly valuable in medicinal chemistry contexts .

Physicochemical Properties

The compound possesses several important physicochemical properties that determine its behavior in chemical reactions and storage conditions. These properties are summarized in Table 1 below:

Table 1: Physicochemical Properties of 4-(3-Methyloxetan-3-yl)methoxyphenylboronic acid

PropertyValue
Molecular FormulaC₁₁H₁₅BO₄
Molecular Weight222.05 g/mol
IUPAC Name[4-[(3-methyloxetan-3-yl)methoxy]phenyl]boronic acid
Standard InChIInChI=1S/C11H15BO4/c1-11(6-15-7-11)8-16-10-4-2-9(3-5-10)12(13)14/h2-5,13-14H,6-8H2,1H3
Standard InChIKeyYUUJVQOVXJGZCL-UHFFFAOYSA-N
Canonical SMILESB(C1=CC=C(C=C1)OCC2(COC2)C)(O)O
PubChem Compound ID53216502
Physical AppearanceWhite to off-white solid
Storage ConditionRefrigerated

The compound's structure features the boronic acid functionality (B(OH)₂) connected to a para-substituted phenyl ring. The oxetane ring, a four-membered cyclic ether, contributes to the compound's unique reactivity profile and potential pharmaceutical applications .

Structural Characteristics

The structural features of 4-(3-Methyloxetan-3-yl)methoxyphenylboronic acid include:

  • A boronic acid group (B(OH)₂) attached to a phenyl ring at the para position

  • An oxetane ring (a four-membered cyclic ether) with a methyl substituent at the 3-position

  • A methoxy linker connecting the oxetane moiety to the phenyl ring

The presence of the oxetane ring is particularly noteworthy, as oxetanes have gained significant attention in medicinal chemistry as bioisosteres for carbonyl groups and as metabolically stable alternatives to other functional groups.

Synthesis and Preparation

Palladium-Catalyzed Borylation

The most common method for preparing arylboronic acids involves palladium-catalyzed borylation reactions. For compounds like 4-(3-Methyloxetan-3-yl)methoxyphenylboronic acid, this would typically follow a reaction sequence such as:

  • Preparation of the 4-[(3-methyloxetan-3-yl)methoxy]bromobenzene or iodobenzene precursor

  • Palladium-catalyzed borylation using a boron source such as bis(pinacolato)diboron

  • Hydrolysis of the resulting boronate ester to yield the boronic acid

The catalytic system often employs Pd(PPh₃)₄ or Pd₂(dba)₃ (dibenzylideneacetone palladium) as catalysts, with appropriate ligands to facilitate the cross-coupling process .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 4-(3-Methyloxetan-3-yl)methoxyphenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides in the presence of a palladium catalyst and a base.

The reaction typically proceeds under conditions similar to those outlined in Table 2, based on analogous cross-coupling reactions:

Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling Using Boronic Acids

ComponentTypical Amount/Condition
Boronic acid1.0-2.0 equivalents
Aryl/vinyl halide1.0 equivalent
CatalystPd(PPh₃)₄ (5-10 mol%)
BaseK₂CO₃, Cs₂CO₃, or Na₂CO₃ (2-3 eq.)
Solvent1,4-dioxane, THF, DMF, or toluene
Temperature60-95°C
Time4-24 hours

The presence of the oxetane group in 4-(3-Methyloxetan-3-yl)methoxyphenylboronic acid can introduce both electronic and steric effects that influence the efficiency and selectivity of these coupling reactions .

Advantages in Cross-Coupling Chemistry

Several advantages make 4-(3-Methyloxetan-3-yl)methoxyphenylboronic acid valuable in cross-coupling chemistry:

  • The oxetane moiety serves as a polar, hydrogen-bond accepting group that can enhance solubility and binding interactions in final products

  • The boronic acid functionality provides excellent reactivity in Suzuki-Miyaura couplings, often under mild conditions

  • The compound can introduce the oxetane functionality into complex molecules in a single step, avoiding multi-step synthetic routes

  • The stability of the oxetane ring under standard coupling conditions allows for selective transformations

Alternative Coupling Protocols

Beyond traditional Suzuki-Miyaura conditions, research indicates that copper-mediated coupling processes can also be effective with boronic acids like 4-(3-Methyloxetan-3-yl)methoxyphenylboronic acid. For example, the combination of Pd(PPh₃)₄ and copper(I) thiophene-2-carboxylate (CuTC) has been shown to efficiently promote C-C bond formation with various boronic acids under milder conditions (60°C rather than 95°C) .

Pharmaceutical Relevance

Oxetane Motifs in Drug Discovery

The oxetane motif present in 4-(3-Methyloxetan-3-yl)methoxyphenylboronic acid has gained significant attention in medicinal chemistry and drug discovery. Oxetanes are increasingly utilized as replacements for carbonyl or gem-dimethyl groups in drug candidates for several reasons:

  • Improved metabolic stability compared to other functional groups

  • Enhanced aqueous solubility due to the polar oxygen atom

  • Reduced lipophilicity, which can improve pharmacokinetic properties

  • Unique conformational constraints that can influence binding to biological targets

Building Block in Medicinal Chemistry

As a building block, 4-(3-Methyloxetan-3-yl)methoxyphenylboronic acid enables medicinal chemists to introduce the valuable oxetane motif into drug candidates through cross-coupling reactions. This allows for the rapid generation of compound libraries containing this pharmacologically interesting group. The compound finds particular value in late-stage functionalization strategies, where complex molecules can be modified at specific positions to optimize their biological activities.

Research Applications and Future Directions

Current Research Applications

Current research involving 4-(3-Methyloxetan-3-yl)methoxyphenylboronic acid focuses on several key areas:

  • Development of novel cross-coupling methodologies with increased efficiency and selectivity

  • Investigation of its utility in the synthesis of pharmaceutically relevant compounds

  • Exploration of reaction conditions that enable coupling with challenging substrates

  • Application in the preparation of materials with specialized optical or electronic properties

Future Research Directions

Further research is needed to fully explore the potential of this compound in several areas:

  • Detailed investigation of its stability and reactivity under various reaction conditions

  • Development of asymmetric coupling processes utilizing this compound

  • Expansion of its application in flow chemistry and continuous processing

  • Exploration of its utility in preparing advanced materials for electronics or photonics applications

The unique combination of the boronic acid functionality with the oxetane motif presents numerous opportunities for innovation in synthetic methodology and materials science.

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